molecular formula C20H19NO3S B13787833 Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- CAS No. 91-72-5

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-

Cat. No.: B13787833
CAS No.: 91-72-5
M. Wt: 353.4 g/mol
InChI Key: DHRZHJZKNWAIJE-UHFFFAOYSA-N
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Description

N,N-Dibenzylsulfanilic acid is an organic compound with the molecular formula C20H19NO3S and a molecular weight of 353.43 g/mol . It is a derivative of sulfanilic acid, where the amino group is substituted with two benzyl groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzylsulfanilic acid can be synthesized through the condensation of sulfanilic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of N,N-dibenzylsulfanilic acid may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzylsulfanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dibenzylsulfanilic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dibenzylsulfanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with folate metabolism, similar to other sulfonamide derivatives, by inhibiting the enzyme dihydropteroate synthase .

Comparison with Similar Compounds

Uniqueness: N,N-Dibenzylsulfanilic acid is unique due to its specific structural features, such as the presence of two benzyl groups attached to the nitrogen atom. This structural modification imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

91-72-5

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-(dibenzylamino)benzenesulfonic acid

InChI

InChI=1S/C20H19NO3S/c22-25(23,24)20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23,24)

InChI Key

DHRZHJZKNWAIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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